![molecular formula C23H41N2O4P B13850847 P-[[4-[(1-Oxodecyl)amino]phenyl]methyl]phosphonic Acid Cyclohexylamine Salt](/img/structure/B13850847.png)
P-[[4-[(1-Oxodecyl)amino]phenyl]methyl]phosphonic Acid Cyclohexylamine Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chemical Reactions Analysis
P-[[4-[(1-Oxodecyl)amino]phenyl]methyl]phosphonic Acid Cyclohexylamine Salt can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions would depend on the specific conditions and reagents used.
Scientific Research Applications
P-[[4-[(1-Oxodecyl)amino]phenyl]methyl]phosphonic Acid Cyclohexylamine Salt is used extensively in scientific research, particularly in the field of proteomics . It can be used as a biochemical tool to study protein interactions, modifications, and functions. Additionally, it may have applications in the development of new therapeutic agents and in the study of various biological pathways.
Mechanism of Action
The exact mechanism of action of P-[[4-[(1-Oxodecyl)amino]phenyl]methyl]phosphonic Acid Cyclohexylamine Salt is not well-documented. it is likely to interact with specific molecular targets and pathways within cells, influencing various biochemical processes. Further research is needed to elucidate the precise molecular mechanisms involved.
Comparison with Similar Compounds
P-[[4-[(1-Oxodecyl)amino]phenyl]methyl]phosphonic Acid Cyclohexylamine Salt can be compared with other similar compounds, such as:
P-[[4-[(1-Oxodecyl)amino]phenyl]methyl]phosphonic Acid: This compound lacks the cyclohexylamine salt component.
P-[[4-[(1-Oxodecyl)amino]phenyl]methyl]phosphonic Acid Ethyl Ester: This compound has an ethyl ester group instead of the cyclohexylamine salt.
The uniqueness of this compound lies in its specific chemical structure, which may confer distinct biochemical properties and applications.
Properties
Molecular Formula |
C23H41N2O4P |
|---|---|
Molecular Weight |
440.6 g/mol |
IUPAC Name |
cyclohexanamine;[4-(decanoylamino)phenyl]methylphosphonic acid |
InChI |
InChI=1S/C17H28NO4P.C6H13N/c1-2-3-4-5-6-7-8-9-17(19)18-16-12-10-15(11-13-16)14-23(20,21)22;7-6-4-2-1-3-5-6/h10-13H,2-9,14H2,1H3,(H,18,19)(H2,20,21,22);6H,1-5,7H2 |
InChI Key |
ULLIGTGGSYHLPO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(=O)NC1=CC=C(C=C1)CP(=O)(O)O.C1CCC(CC1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


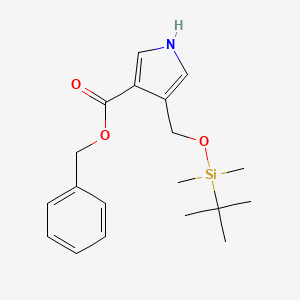

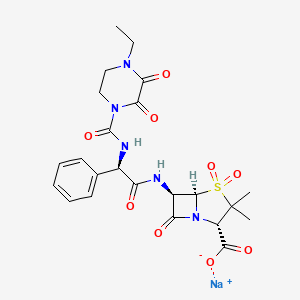

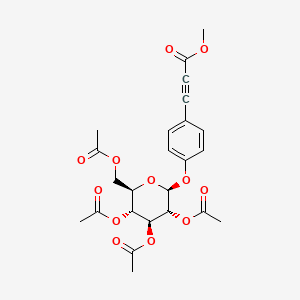
![N-(6-Azido-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propionamide](/img/structure/B13850817.png)

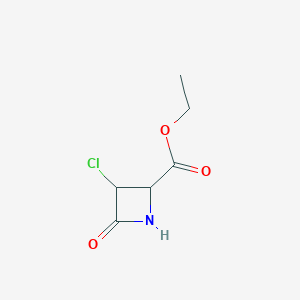


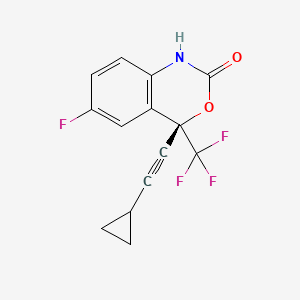

![3',5'-Bis-O-[(1,1-dimethylethyl)dimethylsilyl]thymidine-alpha-13C](/img/structure/B13850867.png)

